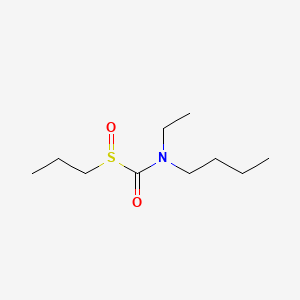
Phenethyl salicylate
Descripción general
Descripción
Phenethyl salicylate (PES) is a phenolic compound derived from salicylic acid, a natural component of many plants. It is used in a variety of applications, including as a food additive, a preservative, and a flavouring agent. PES is also used in scientific research, as it has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Estrogenic Potential in Foods and Cosmetics
Phenethyl salicylate, along with other salicylate esters, has been studied for its estrogenic potential. Research by Zhang et al. (2012) found that this compound exhibited in vitro human estrogen receptor α agonistic activities. This study highlighted concerns about the daily intake and dermal exposure to salicylate esters, including this compound, in consumer products, comparing their estrogenic effects to those of bisphenol A (BPA) and official recommendations on safe estradiol intake levels (Zhang et al., 2012).
Plant-Herbivore Interactions
Salicylates, including this compound, are significant in the interaction between plants and herbivores. Ruuhola & Julkunen-Tiitto (2000) investigated the turnover of salicylates in intact micropropagated plantlets of Salix myrsinifolia. They found that salicylates were stable metabolites in plants, with no significant metabolic turnover in leaves and slow turnover in stems. This study suggests the importance of salicylates in plant defense mechanisms (Ruuhola & Julkunen-Tiitto, 2000).
Inhibition of Ethylene Biosynthesis
Leslie & Romani (1988) explored the role of salicylic acid, a related compound to this compound, in inhibiting ethylene formation. Their study indicated that salicylic acid inhibits ethylene biosynthesis in pear cell suspension cultures, a process important for plant growth and development (Leslie & Romani, 1988).
Physiological Roles in Plants
Salicylic acid, closely related to this compound, plays a crucial role in various plant physiological processes. Yusuf et al. (2013) discussed its roles in plant growth, thermogenesis, flower induction, and ion uptake. The study emphasized the influence of salicylic acid on ethylene biosynthesis and stomatal movement, indicating its broader impact on plant physiology (Yusuf et al., 2013).
Role in Plants Exposed to Heavy Metals
Sharma et al. (2020) reviewed the role of salicylic acid in plants exposed to heavy metal stress. They found that salicylic acid interacts with other plant hormones under stress conditions and stimulates antioxidant compounds and enzymes, aiding plants in counteracting heavy metal stress (Sharma et al., 2020).
Mecanismo De Acción
Target of Action
Phenethyl salicylate, similar to its close relative phenyl salicylate, primarily targets the enzyme known as cyclooxygenase (COX) . COX is responsible for the formation of prostaglandins, substances that cause inflammation, swelling, pain, and fever .
Mode of Action
This compound acts by inhibiting the activity of COX . This inhibition prevents the formation of prostaglandins, thereby reducing inflammation, swelling, pain, and fever .
Biochemical Pathways
This compound affects the prostaglandin synthesis pathway by inhibiting the COX enzyme . Prostaglandins are key mediators of inflammation and pain, so their reduction leads to the alleviation of these symptoms .
Pharmacokinetics
For instance, phenyl salicylate, a related compound, is known to be utilized in various manufacturing processes and is an active ingredient in some pharmaceutical products . .
Result of Action
The primary result of this compound’s action is the reduction of inflammation, swelling, pain, and fever . This is achieved through the inhibition of the COX enzyme and subsequent reduction in prostaglandin synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in plants, salicylic acid (a related compound) plays a role in response to abiotic stress factors such as temperature, heavy metal, ozone, salinity, and drought . .
Análisis Bioquímico
Biochemical Properties
Phenethyl salicylate plays a role in various biochemical reactions, primarily due to its structural similarity to salicylic acid. It interacts with enzymes such as cyclooxygenase (COX), inhibiting its activity and thereby reducing the formation of prostaglandins, which are involved in inflammation and pain pathways . Additionally, this compound can interact with proteins and other biomolecules through ester bonds, influencing their stability and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of enzymes like COX . This modulation can lead to changes in gene expression and cellular metabolism, particularly in pathways related to inflammation and pain response. In some studies, this compound has been observed to affect cell proliferation and apoptosis, although the exact mechanisms remain to be fully elucidated .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes . By binding to the active site of COX, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. This inhibition can also lead to changes in gene expression, as the reduced levels of prostaglandins can alter the signaling pathways that regulate inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of reducing inflammation and modulating gene expression . The exact temporal dynamics of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it has been shown to have anti-inflammatory and analgesic effects without significant toxicity . At higher doses, this compound can cause adverse effects, such as gastrointestinal irritation and renal toxicity . These threshold effects highlight the importance of careful dosage management in both experimental and therapeutic contexts.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes hydrolysis to produce salicylic acid and phenethyl alcohol . Salicylic acid can then be further metabolized through glucuronidation and conjugation with glycine to form salicyluric acid . These metabolic pathways are crucial for the elimination of this compound from the body and can influence its overall bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . It can accumulate in lipid-rich environments due to its hydrophobic nature, which can influence its localization and activity. The distribution of this compound within the body can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound is primarily localized in the cytoplasm and lipid-rich compartments of cells . Its subcellular localization can influence its activity, as it may interact with specific organelles or biomolecules within these compartments. For example, this compound can affect mitochondrial function by modulating the activity of enzymes involved in oxidative phosphorylation . Additionally, post-translational modifications, such as esterification, can direct this compound to specific subcellular locations, further influencing its biochemical effects .
Propiedades
IUPAC Name |
2-phenylethyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14-9-5-4-8-13(14)15(17)18-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMSDIQQNIRGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052592 | |
| Record name | Phenethyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, white granular crystals with a faint, balsamic, floral odour | |
| Record name | Phenethyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Phenethyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/802/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
370.00 °C. @ 760.00 mm Hg | |
| Record name | Phenethyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, glycerol, glycols; soluble in organic solvents, oils, soluble (1 g in 20 ml of 95% ethanol) (in ethanol) | |
| Record name | Phenethyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/802/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
87-22-9 | |
| Record name | Phenethyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl salicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-, 2-phenylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenethyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETHYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LDP0U8UB0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenethyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
44 °C | |
| Record name | Phenethyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Dimethoxy-2-[(1-oxo-2-thiophen-2-ylethyl)amino]benzoic acid methyl ester](/img/structure/B1218868.png)
![1-[2-[(2-Guanidinophenyl)disulfanyl]phenyl]guanidine](/img/structure/B1218870.png)

![3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B1218873.png)
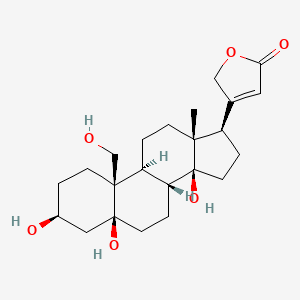
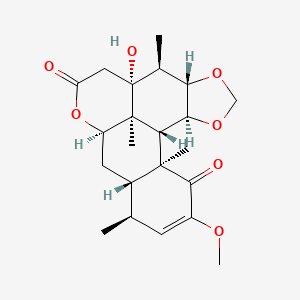
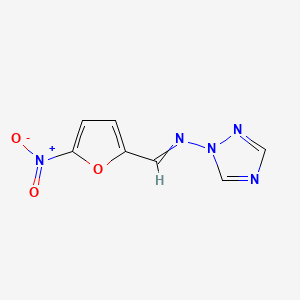

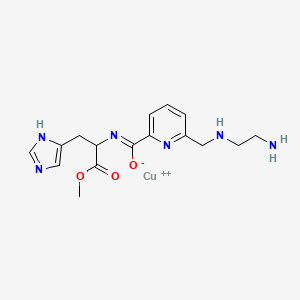
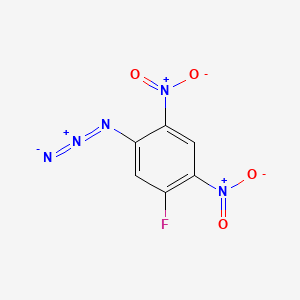
![2-Hexadecanoyloxyethylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B1218886.png)

